An In-depth Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Key Intermediate in Opioid Receptor Ligand Synthesis
An In-depth Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Key Intermediate in Opioid Receptor Ligand Synthesis
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, owing to its prevalence in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties have made it a cornerstone in the design of novel therapeutics. The stereochemical configuration of substituted piperazines adds a critical layer of complexity and opportunity, as enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide focuses on a specific chiral intermediate, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, a molecule of significant interest due to its integral role in the synthesis of potent and selective delta-opioid (δ) receptor agonists.
The exploration of δ-opioid receptor agonists as an alternative to traditional mu-opioid (µ) receptor agonists, such as morphine, is a highly active area of research.[1][2] Activation of the δ-opioid receptor has been shown to produce potent analgesia, particularly in models of chronic and neuropathic pain, while potentially mitigating the severe side effects associated with µ-opioid agonists, including respiratory depression, constipation, and high abuse liability.[1][2][3] (2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a crucial chiral building block for the synthesis of leading δ-opioid agonists like SNC 80 and BW373U86, making a thorough understanding of its properties, synthesis, and handling paramount for researchers in this field.[4]
This technical guide provides a comprehensive overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, from its fundamental chemical properties and synthesis to its application in the development of next-generation analgesics. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of safer and more effective pain therapeutics.
I. Physicochemical and Structural Characteristics
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral, non-naturally occurring heterocyclic amine. The "2R,5S" designation in its name refers to the specific stereochemical configuration at the two chiral centers on the piperazine ring, which is crucial for the desired biological activity of the final drug molecules.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 155836-78-5 | [5][6][7] |
| Molecular Formula | C₉H₁₈N₂ | [5][6][7] |
| Molecular Weight | 154.25 g/mol | [5][6][7] |
| Appearance | Light yellow to light orange oil | [6][7] |
| Solubility | Soluble in dichloromethane, methanol, tetrahydrofuran | [6] |
| Storage | -20°C Freezer | [6][8] |
Note: Detailed data on boiling point, density, and refractive index are not consistently reported in publicly available literature.
II. Enantioconvergent Synthesis: A High-Yield Approach
The synthesis of enantiomerically pure (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a critical step in the development of selective δ-opioid agonists. A notable and efficient method is the enantioconvergent synthesis from the readily available and inexpensive trans-2,5-dimethylpiperazine. This process is advantageous as it allows for the conversion of the unwanted enantiomer into the desired one, thereby theoretically doubling the yield from the racemic starting material.[9]
The key steps in this synthesis, as described by Janetka et al. (2003), involve an efficient optical resolution followed by the interconversion of the undesired (+)-enantiomer.[9]
Conceptual Workflow of the Enantioconvergent Synthesis
Caption: Enantioconvergent synthesis workflow.
Detailed Experimental Protocol (Adapted from Janetka et al., 2003)
Step 1: Mono-allylation of trans-2,5-dimethylpiperazine
-
Dissolve trans-2,5-dimethylpiperazine in a suitable solvent such as acetonitrile.
-
Add one equivalent of allyl bromide slowly at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield racemic (±)-1-Allyl-2,5-dimethylpiperazine.
Step 2: Optical Resolution
-
The crude racemic allylated piperazine is dissolved in a suitable solvent, such as ethanol.
-
A solution of a chiral resolving agent, for example, (+)-tartaric acid or a derivative, in the same solvent is added.
-
The mixture is allowed to stand, often with cooling, to facilitate the crystallization of the diastereomeric salt of one of the enantiomers.
-
The crystalline salt is collected by filtration. This salt contains the desired enantiomer.
-
The free base of the desired enantiomer, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is liberated by treating the salt with a base (e.g., sodium hydroxide) and extracting with an organic solvent.
Step 3: Interconversion of the Unwanted Enantiomer
-
The mother liquor from the resolution step, which is enriched in the unwanted (+)-(2S,5R)-enantiomer, is concentrated.
-
The unwanted enantiomer is recovered as the free base.
-
A key strategy for interconversion involves a reaction sequence that temporarily removes the chiral centers or allows for their inversion. For instance, a protecting group can be introduced on one nitrogen, followed by a reaction that allows for the equilibration of the stereocenters, and subsequent removal of the protecting group.
-
The resulting racemic mixture can then be reintroduced into the allylation and resolution steps, thus maximizing the overall yield of the desired (-)-(2R,5S)-enantiomer.
III. Applications in Drug Discovery: A Gateway to Delta-Opioid Agonists
The primary and most significant application of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is its use as a pivotal intermediate in the synthesis of non-peptidic δ-opioid receptor agonists.[4][9] The specific stereochemistry of this building block is essential for the high affinity and selectivity of the final compounds for the δ-opioid receptor.
Key Delta-Opioid Agonists Derived from (2R,5S)-1-Allyl-2,5-dimethylpiperazine
-
SNC 80 ((+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide): SNC 80 is a highly potent and selective δ-opioid agonist, exhibiting over 2000-fold selectivity for the δ-receptor over the µ-receptor. It is widely used as a research tool to investigate the physiological roles of the δ-opioid system.[10] Studies have shown that SNC 80 produces significant antinociceptive effects in various animal models of pain.[11] Interestingly, some research suggests that the antinociceptive effects of SNC 80 may be mediated through the activation of µ-δ heteromeric receptors.[12]
-
BW373U86 ((+/-)-4-[(αR)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide): BW373U86 is another potent δ-opioid agonist, though it displays lower selectivity compared to SNC 80.[13] It has demonstrated analgesic and antidepressant-like effects in preclinical studies.[14] BW373U86 has also been shown to be a potent inhibitor of adenylyl cyclase through its interaction with G protein-coupled δ-opioid receptors.[15]
Structure-Activity Relationship (SAR) Insights
The synthesis of analogs based on the SNC 80 and BW373U86 scaffolds has provided valuable insights into the structure-activity relationships of this class of compounds.
Caption: Key structural components for delta-opioid receptor activity.
-
The (2R,5S)-dimethylpiperazine moiety: This specific stereoisomer is critical for high-affinity binding to the δ-opioid receptor. Other stereoisomers generally exhibit significantly lower affinity.
-
The N-allyl group: While not always essential, modifications to this group can influence potency and selectivity.
-
The benzhydryl linker: The linker connecting the piperazine ring to the second aromatic system is a common feature in this class of agonists.
-
The substituted benzamide: The nature and position of substituents on the second aromatic ring are crucial for modulating receptor affinity and selectivity. For instance, the diethylamide group in SNC 80 and BW373U86 is a key feature.
IV. Analytical Methods for Quality Control
Ensuring the chemical and stereochemical purity of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is of utmost importance for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization and quality control.
Chromatographic Techniques
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. A chiral stationary phase (CSP) is used to separate the enantiomers. For a compound like (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) would be a suitable choice. The mobile phase would typically consist of a mixture of a nonpolar solvent like hexane and an alcohol like isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Gas Chromatography (GC): GC can be used to assess the chemical purity of the compound. When coupled with a mass spectrometer (GC-MS), it provides structural information and can be used to identify any impurities.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra will show characteristic signals for the allyl group, the methyl groups, and the piperazine ring protons.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and identification.
Proposed Analytical Workflow for Purity Assessment
Caption: Analytical workflow for quality control.
V. Safety, Handling, and Storage
As a chemical intermediate intended for research and pharmaceutical manufacturing, proper safety precautions must be observed when handling (2R,5S)-1-Allyl-2,5-dimethylpiperazine.
-
Hazard Classification: This compound is classified as a dangerous good for transport.[5][8] It is flammable and should be handled with care.
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Handling: (2R,5S)-1-Allyl-2,5-dimethylpiperazine should be handled in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Contact with skin and eyes should be avoided.
-
Storage: The compound should be stored in a tightly sealed container in a freezer at -20°C to ensure its stability.[6][8]
-
Disposal: Disposal of this chemical should be in accordance with local, state, and federal regulations for hazardous chemical waste.
Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. The information provided here is a summary of general safety precautions.
VI. Conclusion and Future Perspectives
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is more than just a chemical intermediate; it is a key that has unlocked a promising class of δ-opioid receptor agonists with the potential to revolutionize pain management. Its stereospecific synthesis and application in the creation of compounds like SNC 80 have significantly advanced our understanding of the δ-opioid system and its therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Development of even more selective and potent δ-opioid agonists: The quest for compounds with an optimal balance of efficacy and safety is ongoing.
-
Exploration of biased agonism: Designing ligands that selectively activate certain downstream signaling pathways of the δ-opioid receptor could lead to therapeutics with fewer side effects.
-
Expansion of therapeutic applications: Beyond pain, the antidepressant, anxiolytic, and neuroprotective effects of δ-opioid agonists warrant further investigation.
A thorough understanding of the synthesis, properties, and handling of (2R,5S)-1-Allyl-2,5-dimethylpiperazine will remain fundamental to these future endeavors. This guide has aimed to provide the necessary in-depth technical knowledge to support and inspire continued innovation in this exciting field of drug discovery.
References
-
Bilsky, E. J., et al. (1995). SNC 80, a selective, nonpeptidic and systemically active opioid δ agonist. J. Pharmacol. Exp. Ther., 273(1), 359-366. [Link]
-
Calderon, S. N., et al. (1994). Probes for narcotic receptor mediated phenomena. Synthesis of (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80): a highly selective nonpeptide δ opioid receptor ligand. J. Med. Chem., 37(14), 2125-2128. [Link]
-
Fichna, J., & Janecka, A. (2014). The delta-opioid receptor; a target for the treatment of pain. Frontiers in Pharmacology, 5, 22. [Link]
-
Goldenberg, D. L. (2010). Pain/Depression Dyad: A Key to a Better Understanding and Treatment of Functional Somatic Syndromes. The American Journal of Medicine, 123(11), 975-979. [Link]
-
Pradhan, A. A., et al. (2011). The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in Pharmacological Sciences, 32(10), 581-590. [Link]
-
Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
Kieffer, B. L., & Gavériaux-Ruff, C. (2002). Exploring the opioid system by gene knockout. Progress in neurobiology, 66(5), 285-306. [Link]
-
Knapp, R. J., et al. (1996). Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of pharmacology and experimental therapeutics, 277(3), 1284-1291. [Link]
-
Wikipedia. (2023, April 29). BW373U86. [Link]
-
Zaveri, N. T. (2010). Molecular Pharmacology of δ-Opioid Receptors. In The Opiate Receptors (pp. 147-173). Humana Press. [Link]
-
Majumdar, S., et al. (2011). Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. ACS Chemical Neuroscience, 2(10), 579-586. [Link]
-
ACS Publications. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
Chang, K. J., et al. (1993). A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86. The Journal of pharmacology and experimental therapeutics, 267(2), 852-857. [Link]
-
Gomes, I., et al. (2013). The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors. Proceedings of the National Academy of Sciences, 110(14), 5647-5652. [Link]
-
ResearchGate. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]
-
PubMed. (1995). SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. J Pharmacol Exp Ther., 273(1), 359-66. [Link]
-
SmartChem. (n.d.). (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Retrieved from [Link]
-
Childers, S. R., et al. (1993). BW373U86: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells. Molecular pharmacology, 44(4), 827-834. [Link]
Sources
- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Chemical Distribution | SmartChem [smart-chem.de]
- 9. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BW373U86 - Wikipedia [en.wikipedia.org]
- 15. BW373U86: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
